molecular formula C9H6FNO2 B1600846 5-fluoro-1H-indole-7-carboxylic Acid CAS No. 875305-87-6

5-fluoro-1H-indole-7-carboxylic Acid

Cat. No.: B1600846
CAS No.: 875305-87-6
M. Wt: 179.15 g/mol
InChI Key: SXLQIJMLVHUFKL-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indole-7-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic compound widely found in natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is a core structure in many alkaloids and synthetic drugs . The addition of a fluorine atom at the 5-position and a carboxylic acid group at the 7-position enhances its chemical properties, making it a valuable compound in various scientific research fields.

Scientific Research Applications

5-Fluoro-1H-indole-7-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

Target of Action

5-Fluoro-1H-indole-7-carboxylic Acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The compound interacts with its targets, leading to changes in the cellular environment. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, some indole derivatives are known to inhibit tryptophan dioxygenase , a key enzyme in the kynurenine pathway of tryptophan metabolism. This can lead to downstream effects such as altered immune responses and changes in cellular metabolism .

Pharmacokinetics

Indole derivatives are generally known to have good bioavailability due to their aromatic nature .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. For instance, if it targets viral proteins, it could inhibit viral replication . If it targets inflammatory pathways, it could reduce inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, pH and temperature can affect the stability of the compound. Additionally, the presence of other molecules in the cellular environment can influence its action. For instance, the presence of certain enzymes could metabolize the compound, potentially altering its activity .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has hazard statements H302;H315;H320;H335 .

Future Directions

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-indole-7-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-1H-indole-7-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-fluoro-1H-indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLQIJMLVHUFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470704
Record name 5-fluoro-1H-indole-7-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875305-87-6
Record name 5-fluoro-1H-indole-7-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1H-indole-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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